molecular formula C10H15N B12867066 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B12867066
M. Wt: 149.23 g/mol
InChI Key: KPOXOQSHRKSHLN-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound with a unique structure that combines a cyclopentene ring with a pyrrole ring

Preparation Methods

The synthesis of 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 2-methylcyclopent-1-en-1-yl with a suitable pyrrole precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bond of the cyclopentene ring, leading to the formation of various addition products.

Scientific Research Applications

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be compared with other similar compounds, such as:

    1-(2-Methylcyclopent-1-en-1-yl)ethanone: This compound has a similar cyclopentene ring but differs in the functional group attached to it.

    2-Methylcyclopent-1-en-1-ylamine: This compound has an amine group instead of a pyrrole ring.

    1-(2-Methylcyclopent-1-en-1-yl)propane: This compound has a propane chain attached to the cyclopentene ring.

The uniqueness of this compound lies in its combination of a cyclopentene ring with a pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-(2-methylcyclopenten-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h2-3H,4-8H2,1H3

InChI Key

KPOXOQSHRKSHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1)N2CC=CC2

Origin of Product

United States

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